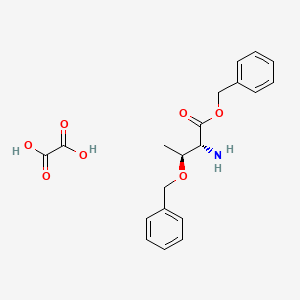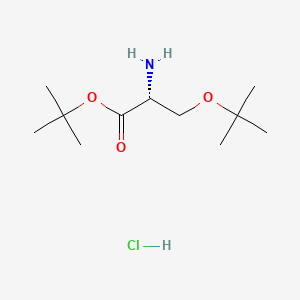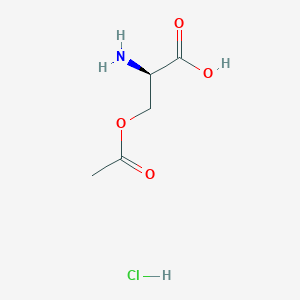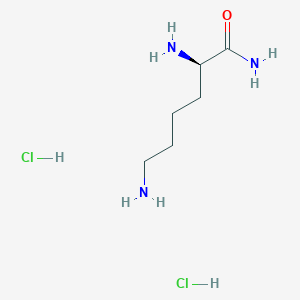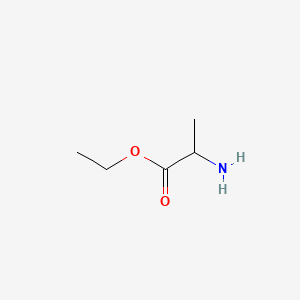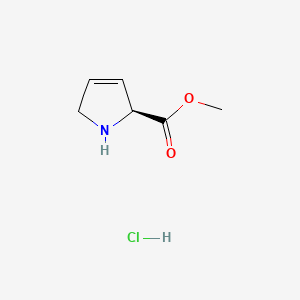
3,4-Dehydro-L-proline methyl ester hydrochloride
Overview
Description
3,4-Dehydro-L-proline methyl ester hydrochloride (3,4-DHPME-HCl) is a synthetic compound that is used in scientific research applications, particularly in biochemical and physiological studies. It is a derivative of the amino acid L-proline and is used as a starting material in the synthesis of other compounds. 3,4-DHPME-HCl is a popular reagent in laboratories due to its versatility and its ability to be used in a variety of experiments.
Scientific Research Applications
Biochemistry
Application
3,4-Dehydro-L-proline methyl ester hydrochloride is used as a substrate and inhibitor of various enzymes . It’s also used to inhibit extensin biosynthesis .
Method of Application
The specific method of application can vary depending on the experiment, but generally, this compound would be introduced into a solution containing the enzyme of interest. The concentration used can vary depending on the specific requirements of the experiment.
Results
The use of 3,4-Dehydro-L-proline methyl ester hydrochloride can result in the inhibition of certain enzymes, affecting their function .
Collagen Research
Application
3,4-Dehydro-L-proline methyl ester hydrochloride is used in collagen research, specifically, it inhibits collagen secretion by chondrocytes .
Method of Application
In this context, the compound would be introduced to a culture of chondrocytes. The concentration and exposure time would depend on the specifics of the experiment.
Results
The introduction of 3,4-Dehydro-L-proline methyl ester hydrochloride can result in a decrease in collagen secretion by chondrocytes .
properties
IUPAC Name |
methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C=CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678814 | |
| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline methyl ester hydrochloride | |
CAS RN |
186145-08-4 | |
| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



